molecular formula C17H18N4O6 B14689947 Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate CAS No. 33879-88-8

Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate

Cat. No.: B14689947
CAS No.: 33879-88-8
M. Wt: 374.3 g/mol
InChI Key: BMRIWKYZYLNAAX-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, which is further connected to a nona-2,4,7-trienoate moiety. The presence of the dinitrophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the hydrazine group to the carbonyl group of ethyl acetoacetate, followed by the elimination of water to form the hydrazinylidene linkage .

Chemical Reactions Analysis

Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dinitrophenyl group plays a crucial role in these interactions by providing a reactive site for covalent bonding .

Comparison with Similar Compounds

Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate can be compared with other similar compounds, such as:

This compound stands out due to its unique trienoate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

33879-88-8

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

ethyl 6-[(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate

InChI

InChI=1S/C17H18N4O6/c1-3-7-13(8-5-6-9-17(22)27-4-2)18-19-15-11-10-14(20(23)24)12-16(15)21(25)26/h3,5-12,19H,4H2,1-2H3

InChI Key

BMRIWKYZYLNAAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC

Origin of Product

United States

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